molecular formula C16H21Cl2N3O2 B15139357 Bendamustine-d8

Bendamustine-d8

Cat. No.: B15139357
M. Wt: 366.3 g/mol
InChI Key: YTKUWDBFDASYHO-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bendamustine involves multiple steps, starting from benzimidazole derivatives. The deuterated form, Bendamustine-d8, is synthesized similarly, but with deuterated reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of bendamustine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Properties

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

366.3 g/mol

IUPAC Name

4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2

InChI Key

YTKUWDBFDASYHO-UFBJYANTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Origin of Product

United States

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